Desmethylmianserin

Noradrenaline reuptake inhibition Synaptosome assay Mianserin metabolite pharmacology

Desmethylmianserin (normianserin) is the primary N-demethylated active metabolite of mianserin, essential for therapeutic drug monitoring (TDM) and pharmacokinetic profiling. Unlike parent mianserin, its quantification demands a dedicated, certified reference standard—mianserin calibration materials cannot substitute. With approximately 2-fold lower noradrenaline reuptake potency (IC50 ~60 nM vs. 30 nM) and plasma levels governed by polymorphic CYP2D6, this metabolite exhibits high inter-individual variability critical for dose optimization. Laboratories and CROs require this pure reference material for bioanalytical method validation (LC-MS/MS, HPLC), calibration curve establishment, and regulatory-compliant TDM assay development targeting the established therapeutic window (34–61 nmol/L).

Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
CAS No. 71936-92-0
Cat. No. B137421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylmianserin
CAS71936-92-0
Synonyms1,2,3,4,10,14b-Hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine;  (+/-)-Demethylmianserin;  Demethylmianserin;  Desmethylmianserin;  Normianserine; 
Molecular FormulaC17H18N2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESC1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42
InChIInChI=1S/C17H18N2/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19/h1-8,17-18H,9-12H2
InChIKeyZBILSSSEXRZGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethylmianserin (CAS 71936-92-0): A Critical Active Metabolite for Mianserin Pharmacokinetic and Analytical Studies


Desmethylmianserin (CAS 71936-92-0), also known as normianserin or N-desmethylmianserin, is the primary N-demethylated metabolite of the tetracyclic antidepressant mianserin [1]. It is a pharmacologically active metabolite that retains significant, though attenuated, activity at central noradrenaline reuptake systems and other receptor targets compared to the parent drug [2]. As a major circulating metabolite found in human plasma following mianserin administration, its measurement is essential for comprehensive therapeutic drug monitoring, pharmacokinetic profiling, and understanding the overall pharmacological action of mianserin treatment [3].

Why Mianserin is Not a Viable Substitute for Desmethylmianserin in Research Applications


In-class compounds like mianserin cannot be interchanged with desmethylmianserin in research or analytical settings due to critical differences in pharmacological potency, pharmacokinetic handling, and analytical requirements. While both share a tetracyclic structure, desmethylmianserin is approximately half as potent as mianserin in inhibiting noradrenaline uptake (IC50 60 nM vs. 30 nM), and it lacks the clear dose-response for antidepressant-like effects observed with the parent drug [1]. Moreover, its plasma concentration is determined by the highly polymorphic CYP2D6 enzyme, leading to significant inter-individual variability that is independent of mianserin levels [2]. Critically, desmethylmianserin requires specific reference standards for its quantification in complex biological matrices, as its detection and separation from mianserin demand validated analytical methods; using a mianserin standard is insufficient for accurate measurement .

Quantitative Evidence Guide: Verified Performance Metrics for Desmethylmianserin Procurement


In Vitro Pharmacology: Direct Comparison of Noradrenaline Uptake Inhibition

Desmethylmianserin exhibits half the potency of mianserin in inhibiting noradrenaline uptake in vitro, demonstrating a distinct pharmacological profile that is crucial for studies on mianserin's mechanism of action [1].

Noradrenaline reuptake inhibition Synaptosome assay Mianserin metabolite pharmacology

In Vivo Pharmacology: Direct Comparison of Antidepressant-Like Behavioral Effect

In a differential-reinforcement-of-low-rate (DRL) operant schedule, a behavioral screen for antidepressant activity, desmethylmianserin failed to produce a clear dose-related effect at doses up to 10 mg/kg, in contrast to the parent compound mianserin [1].

Behavioral pharmacology DRL 72-s schedule Antidepressant activity

Clinical Pharmacokinetics: Defined Therapeutic Concentration Window

A specific therapeutic window has been defined for desmethylmianserin plasma concentrations. A U-shaped relationship between clinical outcome and concentration was identified, with an optimal response observed in the 34–61 nmol/L range [1].

Therapeutic Drug Monitoring Plasma concentration Major Depression

Analytical Requirement: Essential Reference Standard for Traceable Quantification

Accurate quantification of desmethylmianserin in biological fluids (e.g., plasma, urine) from patients or research subjects requires a dedicated, fully characterized reference standard that is traceable to compendial standards (e.g., USP, EP), which is a different product from a mianserin standard .

Reference Standard Analytical Method Validation Traceability

Primary Research and Industrial Applications for Desmethylmianserin (CAS 71936-92-0)


Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies

Desmethylmianserin is an essential analyte in TDM assays designed to guide mianserin therapy. Given the established therapeutic window for the metabolite (34–61 nmol/L) and its contribution to overall antidepressant effect, laboratories must quantify desmethylmianserin levels in patient plasma to assess compliance, identify poor metabolizers, and optimize dosing [1]. A pure reference standard is mandatory for the development, validation, and routine execution of these LC-MS/MS or HPLC assays .

In Vitro Receptor Pharmacology and Mechanism of Action Studies

Researchers investigating the nuanced pharmacology of mianserin require desmethylmianserin to differentiate the contributions of the parent drug from its active metabolite. Its distinct profile, characterized by a 2-fold lower potency at noradrenaline reuptake transporters (IC50 60 nM vs. 30 nM for mianserin) and its lack of clear antidepressant-like behavioral effects in animal models, makes it a critical tool compound for teasing apart mechanisms of action [1].

Analytical Method Development and Bioanalytical Services

For contract research organizations (CROs) and bioanalytical laboratories developing and validating methods for mianserin quantification, a certified desmethylmianserin reference standard is a fundamental requirement. It is necessary for establishing calibration curves, determining assay accuracy and precision, and ensuring the stability of the analyte in biological samples, thereby meeting regulatory guidelines for bioanalytical method validation [1].

Technical Documentation Hub

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